molecular formula C6H11FO2 B8444531 Neopentyl fluoroformate

Neopentyl fluoroformate

Cat. No. B8444531
M. Wt: 134.15 g/mol
InChI Key: UGWQZMRCFDSAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04612143

Procedure details

In this experiment, neopentyl 1,2,2,2-tetrachloroethyl carbonate is used as the starting material. A mixture of 3.3 g (0.011 mole) of neopentyl 1,2,2,2-tetrachloroethyl carbonate, 1 g (0.017 mole) of anhydrous KF, 5 g (0.001 mole) of polyethyleneglycol monomethylether (average molecular weight 5000 Aldrich) and 10 cc of benzonitrile is heated under stirring at 65° C. (oil bath). The reaction is stopped at the end of 34 hours. By infrared and NMR analysis it is determined that the fluoroformate is obtained in a 76% yield.
Name
neopentyl 1,2,2,2-tetrachloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
neopentyl 1,2,2,2-tetrachloroethyl carbonate
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyethyleneglycol monomethylether
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
fluoroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:15])(OC(Cl)C(Cl)(Cl)Cl)[O:2][CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].[F-].[K+].[F:18]C([O-])=O>C(#N)C1C=CC=CC=1>[F:18][C:1]([O:2][CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:15] |f:1.2|

Inputs

Step One
Name
neopentyl 1,2,2,2-tetrachloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC(C)(C)C)(OC(C(Cl)(Cl)Cl)Cl)=O
Step Two
Name
neopentyl 1,2,2,2-tetrachloroethyl carbonate
Quantity
3.3 g
Type
reactant
Smiles
C(OCC(C)(C)C)(OC(C(Cl)(Cl)Cl)Cl)=O
Name
Quantity
1 g
Type
reactant
Smiles
[F-].[K+]
Name
polyethyleneglycol monomethylether
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N
Step Three
Name
fluoroformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
under stirring at 65° C. (oil bath)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
is stopped at the end of 34 hours
Duration
34 h
CUSTOM
Type
CUSTOM
Details
is obtained in a 76% yield

Outcomes

Product
Name
Type
Smiles
FC(=O)OCC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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